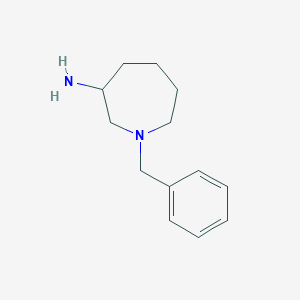

1-Benzylazepan-3-amine

CAS No.: 134907-68-9

Cat. No.: VC4992531

Molecular Formula: C13H20N2

Molecular Weight: 204.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134907-68-9 |

|---|---|

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.317 |

| IUPAC Name | 1-benzylazepan-3-amine |

| Standard InChI | InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 |

| Standard InChI Key | BFRCNVPFOVQZSH-UHFFFAOYSA-N |

| SMILES | C1CCN(CC(C1)N)CC2=CC=CC=C2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of an azepane ring (a saturated seven-membered ring with one nitrogen atom) functionalized with a benzyl group (-CH₂C₆H₅) at the 1-position and a primary amine (-NH₂) at the 3-position. The chair-like conformation of the azepane ring minimizes steric strain, while the benzyl group introduces aromaticity and lipophilicity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂ | |

| Molecular Weight | 204.31 g/mol | |

| SMILES | C1CCN(CC2=CC=CC=C2)CC(C1)N | |

| InChI Key | WUBFFASJCUPUCX-LBPRGKRZSA-N |

Stereochemical Considerations

While the compound exists as a racemic mixture in most commercial preparations, enantioselective synthesis routes have been reported. For instance, the (S)-enantiomer (CAS 209983-91-5) exhibits distinct physicochemical properties, including a computed XLogP3 of 1.2 and a hydrogen bond donor count of 1 .

Synthesis and Reaction Pathways

Traditional Synthetic Routes

The most common method involves reductive amination of 1-benzylazepan-3-one using ammonium acetate and sodium cyanoborohydride. This approach yields moderate-to-high purity product but faces challenges in scalability due to byproduct formation .

Example Reaction:

Photochemical Advancements

Recent work by Nature Communications (2024) demonstrates a three-component coupling strategy using visible light irradiation. Although optimized for α-tertiary o-hydroxybenzylamines, this method could be adapted for 1-benzylazepan-3-amine derivatives by substituting aliphatic amines and ketones . The photochemical pathway reduces steric hindrance, achieving yields up to 82% in model systems .

Physicochemical Properties

Experimental and Computed Data

While experimental data on melting/boiling points remain limited, computed properties provide insights:

| Property | Value | Method |

|---|---|---|

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 41.5 Ų | Chemsrc |

Solubility and Stability

Biological and Pharmacological Relevance

Bioactivity Profiles

Though direct studies on 1-benzylazepan-3-amine are sparse, structural analogs demonstrate:

-

Opioid receptor modulation: Azepane derivatives show affinity for μ-opioid receptors, potentially aiding pain management.

-

Anticancer potential: Similar hydroxybenzylamines inhibit topoisomerase I, a target in oncology .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antimalarial agents: Functionalized hydroxybenzylamines derived from similar scaffolds are active against Plasmodium falciparum .

-

Neurological drugs: Azepane cores are prevalent in dopamine reuptake inhibitors.

Materials Science

Its amine group enables covalent bonding to polymer matrices, enhancing mechanical properties in epoxy resins.

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

-

Low diastereoselectivity in non-catalytic methods.

-

Energy-intensive purification steps.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume